molecular formula C7H8FN3O2 B11908854 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine

Cat. No.: B11908854
M. Wt: 185.16 g/mol
InChI Key: PWDUFIDTSXEXQU-UHFFFAOYSA-N
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Description

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine (CAS 147285-85-6) is a substituted benzene-1,2-diamine characterized by its molecular formula of C7H8FN3O2 and a molecular weight of 185.16 g/mol . This compound is supplied with a high purity level of 95% or greater and requires specific storage conditions, sealed in a dry environment at 2-8°C to ensure its stability . As a multifunctional aromatic building block, it serves as a key precursor in synthetic organic chemistry. Substituted benzene-1,2-diamines are invaluable starting materials for constructing nitrogen-containing heterocycles, most notably serving as a precursor for the synthesis of benzimidazoles and benzotriazoles . Such structures are of significant interest in the development of materials for organic light-emitting diodes (OLEDs) and in medicinal chemistry research for evaluating cytotoxic activity against cancer cells . The presence of both amine and nitro groups on the aromatic ring, along with the fluorine and methyl substituents, provides distinct electronic and steric properties that can be leveraged to fine-tune the characteristics of the final molecular target. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H8FN3O2

Molecular Weight

185.16 g/mol

IUPAC Name

4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine

InChI

InChI=1S/C7H8FN3O2/c1-3-4(8)2-5(11(12)13)7(10)6(3)9/h2H,9-10H2,1H3

InChI Key

PWDUFIDTSXEXQU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C(=C1N)N)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine typically involves a multi-step process starting from benzene derivatives. The general synthetic route includes:

    Nitration: Introduction of the nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom using a fluorinating agent such as hydrogen fluoride or a fluorine gas.

    Methylation: Introduction of the methyl group via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Amination: Conversion of nitro groups to amine groups through reduction using reagents like tin and hydrochloric acid or catalytic hydrogenation.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution reactions such as halogenation, nitration, and sulfonation.

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Electrophilic Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide.

Major Products Formed

    Reduction: 4-Fluoro-3-methyl-6-aminobenzene-1,2-diamine.

    Electrophilic Substitution: Various substituted benzene derivatives depending on the substituent introduced.

    Nucleophilic Substitution: Compounds with nucleophiles replacing the fluorine atom.

Scientific Research Applications

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique functional groups.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluorine atom can influence the compound’s lipophilicity and binding affinity to target proteins. The diamine groups can form hydrogen bonds with biological molecules, affecting their function and activity.

Comparison with Similar Compounds

Structural and Chemical Properties

The table below compares 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine with structurally related diamines:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings Source
4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine 4-F, 3-CH₃, 6-NO₂ C₇H₇FN₃O₂ 199.15 High steric/electronic complexity; potential instability due to nitro group Target Compound
4-Fluoro-5-nitrobenzene-1,2-diamine 4-F, 5-NO₂ C₆H₆FN₃O₂ 171.13 Technical grade; CAS 113269-06-0; used in analytical chemistry
4-Chloro-3-fluorobenzene-1,2-diamine 4-Cl, 3-F C₆H₆ClFN₂ 174.58 Collision cross-section data available; structural studies via SHELX software
4-Methylbenzene-1,2-diamine 4-CH₃ C₇H₁₀N₂ 122.17 Moderate yields (60–70%) in indoloquinoxaline synthesis; manageable steric effects
4-Chloro-3-nitrobenzene-1,2-diamine 4-Cl, 3-NO₂ C₆H₆ClN₃O₂ 187.58 High density (1.592 g/cm³); acidic (pKa ~1.43); used in nitro-reduction reactions

Substituent Effects on Reactivity and Stability

  • Nitro Group Position: In 4-Fluoro-5-nitrobenzene-1,2-diamine , the nitro group at position 5 creates a meta-directing effect, whereas the 6-nitro group in the target compound may influence ortho/para reactivity differently.
  • Halogen vs. Methyl Substitution : Fluorine (electronegative) and methyl (electron-donating) groups alter solubility and hydrogen-bonding capacity. For example, 4-Chloro-3-fluorobenzene-1,2-diamine exhibits distinct collision cross-section behavior due to halogen interactions, whereas methyl groups may enhance lipophilicity.
  • In contrast, 4-Methylbenzene-1,2-diamine shows moderate steric effects, allowing efficient condensation with isatin derivatives.

Pharmaceutical and Material Science Relevance

  • Heterocyclic Synthesis: 4-Methylbenzene-1,2-diamine reacts with isatin derivatives to form indoloquinoxalines , a scaffold common in bioactive molecules. The target compound’s nitro group could enable similar applications after reduction to an amine.
  • Biological Activity: Halogenated analogs (e.g., 4′-fluoro-4-dimethylaminoazobenzene ) show enhanced carcinogenicity, highlighting the impact of fluorine on bioactivity.

Analytical and Structural Studies

  • Collision Cross-Section Data : For 4-Chloro-3-fluorobenzene-1,2-diamine, collision cross-section predictions aid in mass spectrometry-based identification . Similar methodologies could be applied to the target compound.
  • Crystallography : SHELX software is widely used for small-molecule refinement, suggesting its utility in resolving the target compound’s crystal structure.

Biological Activity

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is an aromatic compound with the molecular formula C7H8FN3O2. It possesses unique structural features, including a fluoro group, methyl group, nitro group, and two amine functionalities. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry and organic synthesis.

The chemical properties of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine are summarized in the following table:

Property Details
Molecular Formula C7H8FN3O2
Molecular Weight 185.16 g/mol
IUPAC Name 4-fluoro-3-methyl-6-nitrobenzene-1,2-diamine
InChI Key UXSSXDQPOKWZQQ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C(=C1N)N)N+[O-])F

The biological activity of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The presence of the fluoro and nitro groups enhances its binding affinity and specificity. The compound may undergo metabolic transformations, leading to active metabolites that exert biological effects .

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects:

  • Antimicrobial Activity : Studies have shown that derivatives of nitroanilines can possess antimicrobial properties. The nitro group is often responsible for this activity due to its ability to generate reactive nitrogen species.
  • Anticancer Potential : Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation by targeting specific signaling pathways involved in cell growth and survival .

Study on Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various nitroaniline derivatives, including 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine. The results indicated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be in the range of 10–50 µg/mL .

Anticancer Activity Investigation

Another research effort focused on the anticancer properties of similar compounds. In vitro assays demonstrated that 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine could induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, suggesting potential for further development as an anticancer agent.

Applications in Medicinal Chemistry

4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine serves as a valuable intermediate in the synthesis of pharmaceuticals. Its unique structural characteristics make it suitable for modifications that enhance biological activity or target specificity. Researchers are exploring its use in developing new drugs aimed at treating various diseases, including cancer and infectious diseases .

Q & A

Q. What are the key challenges in synthesizing 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine, and how can they be methodologically addressed?

Synthesis challenges arise from competing substituent effects (nitro, fluoro, methyl, and amino groups) that influence reactivity and regioselectivity. For example:

  • Nitro group deactivation : The electron-withdrawing nitro group reduces electrophilic substitution efficiency. Mitigate this by using high-temperature nitration or catalytic methods (e.g., sulfuric acid/nitric acid systems) .
  • Amino group protection : Protect amine groups during nitration/fluorination via acetylation or tert-butoxycarbonyl (Boc) strategies to prevent unwanted side reactions .
  • Purification : Use column chromatography with polar solvents (e.g., ethyl acetate/hexane) to separate isomers, supported by TLC monitoring .

Q. How can researchers validate the structural integrity of 4-Fluoro-3-methyl-6-nitrobenzene-1,2-diamine post-synthesis?

Combine spectroscopic and computational methods:

  • NMR : Analyze 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm substituent positions and integration ratios. Compare with predicted spectra from tools like ACD/Labs .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular mass and fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in substituent orientation (if crystalline derivatives are obtainable) .

Intermediate Research Questions

Q. How do the electronic effects of substituents (fluoro, methyl, nitro) influence the compound’s reactivity in cross-coupling reactions?

The substituents create a polarized aromatic ring:

  • Nitro group : Strong electron-withdrawing effect reduces electron density at the ortho/para positions, limiting electrophilic attack.
  • Fluorine : Moderately electron-withdrawing but can stabilize intermediates via resonance.
  • Methyl group : Electron-donating effect increases local electron density at adjacent positions.
    Methodology :
  • Use DFT calculations (e.g., Gaussian 09) to map electron density distribution.
  • Validate experimentally via Suzuki-Miyaura coupling trials with varying catalysts (Pd/C, Pd(PPh3_3)4_4) and track yields .

Q. What strategies are effective in analyzing the compound’s stability under varying pH and temperature conditions?

Design a factorial experiment (23^3 design) to test:

  • Factors : pH (2–10), temperature (25–80°C), and solvent polarity (water, DMSO).
  • Response variables : Degradation rate (HPLC monitoring) and byproduct formation (GC-MS).
  • Statistical analysis : Use ANOVA to identify significant degradation pathways .

Advanced Research Questions

Q. How can contradictions between experimental and computational data on the compound’s collision cross-section be resolved?

Discrepancies often arise from incomplete basis sets in computational models or solvent effects in experiments. Resolution steps :

Refine computational models : Use higher-level theory (e.g., CCSD(T)/aug-cc-pVTZ) and include solvent effects via COSMO-RS .

Validate experimentally : Perform ion mobility spectrometry (IMS) under controlled solvent-free conditions .

Cross-validate : Compare results with structurally analogous compounds (e.g., 4-chloro-3-fluorobenzene-1,2-diamine) .

Q. What mechanistic insights can be gained from studying the compound’s redox behavior in electrochemical applications?

The nitro and amino groups enable redox activity:

  • Cyclic voltammetry (CV) : Identify reduction peaks for nitro-to-amine conversion and oxidation peaks for amine degradation.
  • In situ FTIR : Monitor intermediate species (e.g., hydroxylamine) during redox cycles .
  • Theoretical framework : Align findings with Marcus theory to explain electron-transfer kinetics .

Methodological Design for Novel Applications

Q. How can researchers integrate this compound into a theoretical framework for designing photoactive materials?

Link to frontier molecular orbital (FMO) theory:

Computational screening : Calculate HOMO-LUMO gaps using time-dependent DFT (TD-DFT) to predict UV-Vis absorption .

Experimental validation : Synthesize derivatives with extended conjugation (e.g., adding thiophene units) and measure photoluminescence quantum yields .

Q. What advanced separation techniques are suitable for isolating enantiomers or regioisomers of this compound?

  • Chiral chromatography : Use cellulose-based chiral stationary phases (CSPs) with hexane/isopropanol mobile phases .
  • Membrane technologies : Apply nanofiltration membranes with tailored pore sizes (e.g., 200–500 Da MWCO) .
  • Crystallization-induced resolution : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .

Data Interpretation and Theoretical Integration

Q. How should researchers address conflicting data on the compound’s biological activity in different assay systems?

  • Meta-analysis : Aggregate data from multiple assays (e.g., enzyme inhibition, cytotoxicity) and apply weighting based on assay reliability (e.g., Z’-factor scores) .
  • Mechanistic modeling : Use QSAR models to correlate substituent effects (Hammett σ values) with bioactivity .

Q. What conceptual frameworks guide the study of this compound’s environmental fate?

Align with the source-receptor model (EPA framework):

Air-surface exchange : Measure Henry’s law constants via equilibrium partitioning experiments .

Photodegradation : Conduct UV irradiation studies in environmental chambers, tracking degradation products via LC-QTOF-MS .

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